N~2~-(3-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Description
The compound “N~2~-(3-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide” is a complex organic molecule. It contains a glycine backbone (the simplest amino acid), which is substituted with various aromatic groups (phenyl rings) that have different substituents such as bromine, methyl, and sulfonyl groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of amide bonds and the introduction of the various substituents on the phenyl rings. This could involve reactions such as electrophilic aromatic substitution, nucleophilic substitution, and amide coupling .Molecular Structure Analysis
The molecule contains several functional groups, including an amide group, which can participate in hydrogen bonding, and aromatic rings, which contribute to the molecule’s stability and rigidity. The bromine atom is a heavy halogen that could potentially be involved in halogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom on the phenyl ring could be replaced via electrophilic aromatic substitution . The amide group could be hydrolyzed under acidic or basic conditions to yield an amine and a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could allow for hydrogen bonding, potentially increasing its solubility in polar solvents .Future Directions
Properties
IUPAC Name |
2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O3S/c1-17-10-12-22(13-11-17)30(28,29)26(21-9-5-8-20(24)14-21)16-23(27)25-15-19-7-4-3-6-18(19)2/h3-14H,15-16H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GREJQBYGOHDBAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=C2C)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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